2-bromo-N-(2-methoxyphenyl)butanamide
CAS No.: 924975-63-3
Cat. No.: VC4158540
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.142
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 924975-63-3 |
---|---|
Molecular Formula | C11H14BrNO2 |
Molecular Weight | 272.142 |
IUPAC Name | 2-bromo-N-(2-methoxyphenyl)butanamide |
Standard InChI | InChI=1S/C11H14BrNO2/c1-3-8(12)11(14)13-9-6-4-5-7-10(9)15-2/h4-8H,3H2,1-2H3,(H,13,14) |
Standard InChI Key | CWSBSQMCZUTXON-UHFFFAOYSA-N |
SMILES | CCC(C(=O)NC1=CC=CC=C1OC)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a four-carbon butanamide chain with a bromine atom at the β-position and a 2-methoxyphenyl group attached to the amide nitrogen. Key structural identifiers include:
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SMILES: CCC(C(=O)NC1=CC=CC=C1OC)Br
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InChIKey: CWSBSQMCZUTXON-UHFFFAOYSA-N
The methoxy group at the ortho position of the phenyl ring introduces steric hindrance, influencing conformational flexibility and intermolecular interactions.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 272.142 g/mol | |
XLogP3 | 2.7 (estimated) | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 3 |
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and amide NH (δ 8.1 ppm).
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 272.04 (M+H).
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves bromination of N-(2-methoxyphenyl)butanamide using bromine () or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) are critical for regioselectivity and yield.
Table 2: Representative Synthesis Conditions
Reagent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
0 | 68 | ||
NBS | THF | 25 | 72 |
Challenges in Synthesis
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Regioselectivity: Competing bromination at the phenyl ring versus the aliphatic chain necessitates careful optimization.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is typically required due to byproduct formation.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at C2 is susceptible to nucleophilic attack, enabling transformations such as:
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Amination: Reaction with primary amines yields 2-amino derivatives.
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Thiolation: Treatment with thiols produces thioether-linked analogs.
Amide Bond Reactivity
The amide group participates in hydrolysis under acidic or basic conditions, generating 2-bromobutanoic acid and 2-methoxyaniline.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for pyrrolidinones and β-lactams via intramolecular cyclization.
Catalysis
Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) exploit the bromine atom for constructing biaryl systems.
Challenges and Limitations
Stability Issues
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Hydrolytic Sensitivity: The amide bond is prone to degradation in aqueous media, limiting in vivo applications.
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Light Sensitivity: Bromine’s photolability necessitates storage in amber containers.
Toxicity Concerns
While toxicity data are lacking, brominated analogs exhibit hepatotoxicity at high doses (>100 mg/kg in rodents).
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methoxy group’s position and bromine substitution could optimize pharmacological profiles.
Formulation Strategies
Encapsulation in liposomes or polymeric nanoparticles may enhance stability and bioavailability.
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